1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
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Overview
Description
1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of kinase inhibitor, which means it can block the activity of certain enzymes in the body, leading to a range of physiological effects.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone involves the inhibition of CDKs, which leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Additionally, this compound can also inhibit other kinases, such as glycogen synthase kinase 3 (GSK3), which has been implicated in the pathogenesis of several diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone depend on the specific kinases that it inhibits. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In other diseases, such as Alzheimer's disease, the inhibition of GSK3 by this compound may lead to the prevention of neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders. Finally, research is needed to explore the potential side effects and toxicity of this compound in order to ensure its safety for clinical use.
Synthesis Methods
The synthesis of 1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone involves several steps, including the reaction of 2-bromo-1-methylpyrrolo[1,2-a]pyrazin-3-one with 3-aminobenzonitrile to form 1H-indazole-3-carbonitrile. This intermediate compound is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Scientific Research Applications
1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation.
properties
IUPAC Name |
1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-14-7-4-8-19(14)9-10-20(11)16(21)15-12-5-2-3-6-13(12)17-18-15/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRDHKFJWCUJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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